2-Cyano-3-(furan-3-yl)prop-2-enoic acid
Overview
Description
2-Cyano-3-(furan-3-yl)prop-2-enoic acid is an organic compound with the molecular formula C8H5NO3. It is characterized by the presence of a cyano group (-CN) and a furan ring, which is a five-membered aromatic ring containing one oxygen atom. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-3-(furan-3-yl)prop-2-enoic acid typically involves the Knoevenagel condensation reaction. This reaction is carried out between furan-3-carbaldehyde and cyanoacetic acid in the presence of a base such as piperidine or pyridine. The reaction conditions usually involve refluxing the reactants in a suitable solvent like ethanol or methanol for several hours .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-3-(furan-3-yl)prop-2-enoic acid can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The cyano group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst can be employed.
Substitution: Nucleophiles such as amines or alcohols can react with the cyano group under basic or acidic conditions.
Major Products Formed
Oxidation: Furan-3-carboxylic acid derivatives.
Reduction: 3-(Furan-3-yl)prop-2-en-1-amine.
Substitution: Various substituted amides or esters depending on the nucleophile used.
Scientific Research Applications
2-Cyano-3-(furan-3-yl)prop-2-enoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It can be used in the synthesis of bioactive compounds that may have potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical agents.
Mechanism of Action
The mechanism of action of 2-Cyano-3-(furan-3-yl)prop-2-enoic acid involves its reactivity with various biological molecules. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The furan ring can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function. The exact molecular targets and pathways involved are still under investigation, but it is believed that this compound can modulate enzyme activity and receptor binding.
Comparison with Similar Compounds
Similar Compounds
2-Cyano-3-(furan-2-yl)prop-2-enoic acid: Similar structure but with the furan ring attached at the 2-position instead of the 3-position.
Ethyl 2-cyano-3-(furan-2-yl)prop-2-enoate: An ester derivative with similar reactivity but different physical properties.
Uniqueness
2-Cyano-3-(furan-3-yl)prop-2-enoic acid is unique due to the position of the furan ring, which can influence its reactivity and interactions with other molecules. This positional isomerism can lead to different biological activities and applications compared to its 2-substituted counterpart .
Biological Activity
2-Cyano-3-(furan-3-yl)prop-2-enoic acid, also known as 2-cyano-3-(furan-3-yl)acrylic acid, is a compound of significant interest in the fields of medicinal chemistry and biological research. This article delves into its biological activities, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₈H₅NO₃, with a molar mass of 163.13 g/mol. It appears as a white crystalline solid with a melting point between 218 °C and 222 °C. The compound is characterized by its insolubility in water but solubility in organic solvents, making it suitable for various chemical reactions and biological assays.
The biological activity of this compound is largely attributed to its structural components:
- Cyano Group : Acts as an electrophile, allowing the compound to interact with nucleophiles in biological systems.
- Furan Ring : Participates in π-π interactions with aromatic residues in proteins, potentially influencing their function and activity.
These interactions suggest that this compound can modulate enzyme activities and receptor binding, although specific molecular targets are still under investigation.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The compound's structure allows it to disrupt bacterial cell membranes and inhibit growth.
Anticancer Properties
The compound has also been studied for its potential anticancer effects. In specific assays, it demonstrated cytotoxic activity against several cancer cell lines. For instance, it showed more than 90% inhibition of H460 lung cancer cell growth at concentrations around 20 µg/mL . The underlying mechanism may involve the induction of apoptosis or cell cycle arrest in cancer cells.
Case Studies and Research Findings
- Study on Antimicrobial Activity : A study focused on the extraction of bioactive compounds from fungi highlighted that derivatives similar to this compound exhibited significant antibacterial effects against MRSA strains . The findings suggest potential applications in developing new antibiotics.
- Cytotoxicity Assessment : In another study assessing the cytotoxic effects on various cancer cell lines, this compound was found to induce apoptosis in H460 cells through mitochondrial pathways. This suggests its viability as a lead compound for anticancer drug development.
Comparative Analysis with Similar Compounds
Compound Name | Antimicrobial Activity | Anticancer Activity |
---|---|---|
This compound | Significant | High |
Ethyl 2-cyano-3-(furan-2-yl)prop-2-enoate | Moderate | Moderate |
2-Cyano-3-(furan-2-yloxy)propanoic acid | Low | Low |
This table illustrates that while similar compounds exist, 2-cyano-3-(furan-3-yloxy)propanoic acid shows superior antimicrobial and anticancer activities compared to its analogs.
Properties
IUPAC Name |
(E)-2-cyano-3-(furan-3-yl)prop-2-enoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO3/c9-4-7(8(10)11)3-6-1-2-12-5-6/h1-3,5H,(H,10,11)/b7-3+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSMBMDUBGAVDIF-XVNBXDOJSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C=C(C#N)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC=C1/C=C(\C#N)/C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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